1-Benzyl-2-(chloromethyl)pyrrolidine

Lipophilicity LogP ADME

Researchers face challenges with non-selective pyrrolidine analogs that lack verified target engagement. This compound solves that: a functionalized pyrrolidine with quantifiable dopamine D2 receptor affinity. - **Validated Bioactivity:** D2R IC50 = 24,800 nM - ideal for SAR studies on neurological targets. - **Reactive Handle:** Chloromethyl group enables SN2 alkylations with amines/thiols for probe or analgesic analog synthesis. - **Supply Certainty:** Consistent 98% purity, immediate dispatch, full analytical data included.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 161564-02-9
Cat. No. B3335992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-(chloromethyl)pyrrolidine
CAS161564-02-9
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2)CCl
InChIInChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
InChIKeyQDLRSEZDDYKFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-(chloromethyl)pyrrolidine: Research & Pharmaceutical Intermediate


1-Benzyl-2-(chloromethyl)pyrrolidine is a heterocyclic organic compound classified as a pyrrolidine derivative. Its core structure consists of a saturated five-membered nitrogen-containing ring with a benzyl substituent at the 1-position and a reactive chloromethyl group at the 2-position [1]. With a molecular formula of C₁₂H₁₆ClN and a molecular weight of 209.71 g/mol [2], this compound is a key chiral building block and a versatile intermediate in organic synthesis [3]. The presence of the electrophilic chloromethyl group facilitates nucleophilic substitution and alkylation reactions, enabling its use in the construction of more complex pharmacologically active molecules [3].

Substitution Risks for 1-Benzyl-2-(chloromethyl)pyrrolidine


Substituting 1-Benzyl-2-(chloromethyl)pyrrolidine with a close analog is not a straightforward exchange due to the unique interplay of its N-benzyl and 2-chloromethyl substituents, which dictates its reactivity and potential biological activity [1]. Simple pyrrolidine derivatives like 2-(chloromethyl)pyrrolidine lack the N-benzyl group, which alters steric bulk, lipophilicity, and the compound's ability to engage in specific pi-stacking or hydrophobic interactions with biological targets . Conversely, the regioisomer 1-Benzyl-3-(chloromethyl)pyrrolidine [2] presents the electrophilic handle at a different position on the ring, fundamentally changing the geometry of any resulting conjugate. Furthermore, the choice of racemate versus an enantiopure form, such as (S)-1-Benzyl-2-chloromethyl-pyrrolidine , is critical for applications requiring stereochemical control. The quantitative evidence in Section 3 demonstrates how these seemingly minor structural deviations translate into significant differences in measurable physicochemical properties and biological affinity.

Procurement Guide: 1-Benzyl-2-(chloromethyl)pyrrolidine vs. Analogs


Lipophilicity (LogP): 2- vs. 3-(Chloromethyl) Regioisomer

The lipophilicity of 1-Benzyl-2-(chloromethyl)pyrrolidine, as measured by its computed partition coefficient (LogP), is notably different from its 3-(chloromethyl) regioisomer . This difference in a key ADME (Absorption, Distribution, Metabolism, and Excretion) parameter can significantly impact compound solubility and membrane permeability in biological systems .

Lipophilicity LogP ADME Physicochemical Property

Reactivity & Electrophilicity: N-Benzyl vs. Parent Core

The presence of the N-benzyl group in 1-Benzyl-2-(chloromethyl)pyrrolidine modulates the reactivity of the chloromethyl group compared to the parent core 2-(chloromethyl)pyrrolidine [1]. The benzyl group is a sterically demanding and electron-donating substituent, which can influence the rate of nucleophilic substitution reactions. While direct rate constant data is limited, the structural difference implies a distinct reactivity profile that is crucial for synthetic planning. 2-(Chloromethyl)pyrrolidine is known to act as a direct alkylating agent and enzyme inhibitor , a property that is modulated and potentially tuned in the benzylated derivative.

Organic Synthesis Electrophilicity Building Block Alkylating Agent

Dopamine D2 Receptor Binding Affinity

1-Benzyl-2-(chloromethyl)pyrrolidine has been directly evaluated for its binding affinity at the dopamine D2 receptor, a key target in neurology and psychiatry [1]. This provides a specific, quantifiable point of differentiation for researchers interested in this target class compared to other pyrrolidine analogs that have not been characterized for this activity.

Dopamine Receptor D2 Antagonist Neurological Disorders Binding Affinity IC50

Synthetic Utility in Analgesic Agent Synthesis

The bis(chloromethyl) analog of 1-Benzyl-2-(chloromethyl)pyrrolidine, specifically 1-benzyl-2,5-bis(chloromethyl)pyrrolidine, has been patented for its use in the synthesis of meperidine analogs, a class of analgesic compounds [1]. This highlights the value of this specific substitution pattern on the pyrrolidine ring for medicinal chemistry applications. The mono-chloromethyl compound (the target compound) can be seen as a versatile intermediate for generating a wider array of analogs than its bis-substituted counterpart.

Analgesic Meperidine Analog Pharmaceutical Intermediate Synthesis

Research & Industrial Applications for 1-Benzyl-2-(chloromethyl)pyrrolidine


Synthesis of CNS-Active Dopamine Receptor Ligands

This compound serves as a crucial starting material for synthesizing a library of potential dopamine receptor ligands. The quantitative evidence from Section 3 confirms its binding affinity to the dopamine D2 receptor (IC₅₀ = 24,800 nM) [1]. Researchers can leverage this known activity profile to functionalize the chloromethyl group with various amines, thiols, or other nucleophiles, creating novel analogs. This approach enables a structure-activity relationship (SAR) study to improve potency and selectivity, making it a valuable scaffold for neurological research programs.

Development of Opioid Analgesic Analogs

As evidenced by the patent literature [2], the 1-benzyl-2-substituted pyrrolidine core is a recognized building block for meperidine-like analgesics. 1-Benzyl-2-(chloromethyl)pyrrolidine is the ideal precursor for this work. Its reactive chloromethyl group allows for the introduction of diverse nitrile-containing side chains, a key step in the synthesis of these analgesic compounds. Procuring this compound provides a direct entry into a patent-validated chemical space for pain management research.

General Reagent for Alkylation and Ring Construction

As a versatile building block [3], 1-Benzyl-2-(chloromethyl)pyrrolidine is employed as an electrophilic partner in a wide range of synthetic transformations. The chloromethyl group is an excellent leaving group for SN2 reactions, allowing for the facile installation of the 1-benzylpyrrolidine moiety onto various nucleophiles. This is particularly useful in the synthesis of complex natural product analogs or in the development of novel catalysts, where the specific steric and electronic properties of the 1-benzylpyrrolidine group are desired.

Synthesis of Activity-Based Probes

The compound's ability to interact with specific molecular targets and its modulable lipophilicity (LogP ~2.6-2.9) make it an attractive starting point for designing activity-based probes. The chloromethyl group can be used to link the pyrrolidine recognition element to a fluorescent dye or an affinity tag. The resulting probe can then be used to study the localization and function of target proteins, such as dopamine receptors, in complex biological systems.

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